Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Amino-Terminal Copper and Nickel (ATCUN) motif, represented by the simple tripeptide H-Gly-Gly-His-OH (GGH), is a ubiquitous and significant metal-binding sequence found in numerous proteins, including human serum albumin.[1][2] Its profound biological importance stems from its high-affinity and specific coordination with transition metal ions, particularly copper(II), which endows the resulting complex with a diverse range of chemical and biological activities. This technical guide provides an in-depth exploration of the ATCUN motif within the GGH peptide, elucidating its coordination chemistry, redox capabilities, and consequential biological functions. We will delve into its role as a potent modulator of cellular redox states, its capacity to induce DNA cleavage, and its emerging implications in the pathogenesis of neurodegenerative diseases and the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights into the multifaceted world of this simple yet powerful peptide motif.
Introduction: The Understated Power of the ATCUN Motif
The ATCUN motif, characterized by the sequence Xaa-Zzz-His where Xaa and Zzz can be any amino acid (except proline at the Zzz position), derives its name from its remarkable ability to chelate copper(II) and nickel(II) ions with high affinity.[3][4] The prototypical GGH sequence serves as a fundamental model for understanding the intricate interplay between peptide structure, metal coordination, and biological function.[5] The significance of the GGH-Cu(II) complex extends from fundamental bioinorganic chemistry to pressing biomedical challenges, including the development of artificial metalloenzymes and therapeutic agents for diseases like Alzheimer's.[6][7] This guide will dissect the core principles governing the ATCUN motif's activity, providing a comprehensive resource for its study and application.
Coordination Chemistry: The Foundation of Biological Activity
The biological functions of the GGH peptide are inextricably linked to its ability to form a stable, square-planar complex with Cu(II). This coordination involves four nitrogen atoms: the primary amine of the N-terminal glycine, the two deprotonated amide nitrogens from the peptide backbone, and the imidazole nitrogen (Nπ) of the histidine residue.[5][8][9] This specific 4N coordination geometry is the cornerstone of the ATCUN motif's unique properties.
dot
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Cu [label="Cu(II)", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
N_amine [label="N (Gly1 Amine)", pos="-1.5,1.5!", fillcolor="#F1F3F4"];
N_amide1 [label="N (Gly1-Gly2 Amide)", pos="-1.5,-1.5!", fillcolor="#F1F3F4"];
N_amide2 [label="N (Gly2-His3 Amide)", pos="1.5,-1.5!", fillcolor="#F1F3F4"];
N_imidazole [label="N (His3 Imidazole)", pos="1.5,1.5!", fillcolor="#F1F3F4"];
Gly1 [label="Gly1", pos="-3,2!", shape=plaintext, fontcolor="#5F6368"];
Gly2 [label="Gly2", pos="-3,-2!", shape=plaintext, fontcolor="#5F6368"];
His3 [label="His3", pos="3,0!", shape=plaintext, fontcolor="#5F6368"];
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Cu -- N_amine [label="Coordination Bond", color="#34A853"];
Cu -- N_amide1 [label="Coordination Bond", color="#34A853"];
Cu -- N_amide2 [label="Coordination Bond", color="#34A853"];
Cu -- N_imidazole [label="Coordination Bond", color="#34A853"];
}
Caption: Coordination of a Cu(II) ion by the ATCUN motif of GGH.
The formation of this complex significantly alters the electrochemical properties of the copper ion, influencing its redox potential and subsequent reactivity. The stability of the GGH-Cu(II) complex is remarkably high, with a dissociation constant (Kd) in the picomolar range, enabling it to effectively compete for copper ions with other biological ligands.[7][10]
Experimental Protocol: Spectrophotometric Titration for Determining Cu(II) Binding Affinity
This protocol outlines a standard method for determining the binding affinity of Cu(II) to the GGH peptide using UV-Vis spectrophotometry. The formation of the Cu(II)-GGH complex results in a characteristic d-d transition band in the visible region, which can be monitored to quantify the binding.
Materials:
-
H-Gly-Gly-His-OH peptide
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂) solution of known concentration
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
Matched quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the GGH peptide in the buffer.
-
Place a known volume and concentration of the GGH peptide solution into a quartz cuvette.
-
Record the initial absorbance spectrum of the apo-peptide.
-
Incrementally add small aliquots of the Cu(II) solution to the peptide solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the absorbance spectrum after each addition, focusing on the appearance and increase of the d-d transition band, typically around 525-600 nm for ATCUN complexes.[11]
-
Continue the titration until no further significant changes in the absorbance are observed, indicating saturation of the peptide with Cu(II).
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at the wavelength of maximum absorbance (λmax) against the molar ratio of [Cu(II)]/[GGH].
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve. The binding constant can be calculated by fitting the data to an appropriate binding model.
Redox Activity and Generation of Reactive Oxygen Species (ROS)
A pivotal aspect of the GGH-Cu(II) complex's biological significance is its redox activity. The complex can participate in redox cycling between Cu(II) and Cu(I) states, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH) in the presence of a suitable reducing agent like ascorbate.[6][12]
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GGH_CuII [label="GGH-Cu(II)"];
GGH_CuI [label="GGH-Cu(I)"];
Ascorbate [label="Ascorbate"];
Dehydroascorbate [label="Dehydroascorbate"];
O2 [label="O₂"];
O2_minus [label="O₂⁻"];
H2O2 [label="H₂O₂"];
OH_radical [label="•OH"];
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GGH_CuII -> GGH_CuI [label="Reduction"];
Ascorbate -> Dehydroascorbate [style=dashed];
GGH_CuI -> GGH_CuII [label="Oxidation"];
O2 -> O2_minus;
O2_minus -> H2O2 [label="Dismutation"];
H2O2 -> OH_radical [label="Fenton-like reaction"];
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{rank=same; Ascorbate; GGH_CuII;}
{rank=same; Dehydroascorbate; GGH_CuI;}
{rank=same; O2; O2_minus;}
{rank=same; H2O2; OH_radical;}
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Caption: Redox cycling of the GGH-Cu complex leading to ROS generation.
This ROS-generating capability has dual implications. On one hand, it can contribute to oxidative stress and cellular damage, a factor implicated in the pathology of neurodegenerative diseases where copper dyshomeostasis is observed.[5][13] On the other hand, this property can be harnessed for therapeutic purposes, such as in the design of anticancer agents that selectively induce oxidative damage in tumor cells.[1]
Experimental Protocol: Assay for ROS Generation
The generation of ROS by the GGH-Cu(II) complex can be assessed using various assays. The following protocol describes the use of nitroblue tetrazolium (NBT) to detect superoxide radicals.
Materials:
-
GGH-Cu(II) complex
-
Nitroblue tetrazolium (NBT) solution
-
Reducing agent (e.g., Ascorbic acid)
-
Buffer solution (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the GGH-Cu(II) complex and NBT in the buffer solution.
-
Initiate the reaction by adding the reducing agent (ascorbate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
The reduction of NBT by superoxide radicals results in the formation of a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (typically around 560 nm) at various time points.
-
An increase in absorbance over time indicates the generation of superoxide radicals.
-
Include appropriate controls, such as the reaction mixture without the GGH-Cu(II) complex or without the reducing agent, to ensure the observed activity is specific.
DNA Cleavage: A Double-Edged Sword
One of the most striking biological activities of the GGH-Cu(II) complex is its ability to mediate the cleavage of DNA.[14][15][16] This nuclease-like activity is not hydrolytic but rather oxidative, relying on the generation of ROS in close proximity to the DNA backbone.[1] The positively charged nature of some ATCUN-containing peptides can facilitate their interaction with the negatively charged DNA, bringing the ROS-generating copper center into a position to effect strand scission.[15][16]
The mechanism of DNA cleavage is thought to involve the abstraction of a hydrogen atom from the deoxyribose sugar, leading to strand breaks.[14][15] This property has significant implications for the development of artificial restriction enzymes and chemotherapeutic agents that target cellular DNA.[1]
Experimental Protocol: Agarose Gel Electrophoresis for DNA Cleavage Assay
This protocol details a standard method to assess the DNA cleavage activity of the GGH-Cu(II) complex using plasmid DNA and agarose gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
GGH-Cu(II) complex
-
Reducing agent (e.g., Ascorbate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA loading dye
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the plasmid DNA, GGH-Cu(II) complex, and reaction buffer.
-
Initiate the cleavage reaction by adding the reducing agent.
-
Incubate the reaction at 37°C for a specific time period (e.g., 1 hour).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or by flash freezing.
-
Add DNA loading dye to each reaction mixture.
-
Load the samples onto an agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.[12]
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV light.[8]
-
The cleavage of supercoiled plasmid DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel. The extent of cleavage can be quantified by measuring the intensity of the different DNA bands.[14]
Implications in Neurodegenerative Diseases and Therapeutic Potential
The ATCUN motif and its interaction with copper are increasingly implicated in the pathology of neurodegenerative disorders, most notably Alzheimer's disease.[5][6] In the context of Alzheimer's, the amyloid-beta (Aβ) peptide, a key player in the formation of senile plaques, can also bind copper. This Aβ-Cu complex is redox-active and contributes to the oxidative stress observed in the brains of Alzheimer's patients.[13]
The GGH peptide has been investigated as a potential therapeutic agent due to its ability to compete with Aβ for copper ions, thereby sequestering the metal into a less redox-active state and mitigating the production of harmful ROS.[6] This highlights a promising strategy for chelation therapy in neurodegenerative diseases.
Furthermore, the versatile nature of the ATCUN motif has led to its incorporation into a wide range of therapeutic designs:
-
Antimicrobial Peptides: The addition of an ATCUN motif to antimicrobial peptides can enhance their bactericidal activity by introducing a ROS-mediated killing mechanism.[12]
-
Anticancer Agents: The DNA cleaving ability of ATCUN-copper complexes is being explored for the development of targeted cancer therapies.[1]
-
Radiopharmaceuticals: The stable chelation of radioactive copper isotopes (e.g., ⁶⁴Cu) by ATCUN-conjugated targeting molecules allows for their use in positron emission tomography (PET) imaging and targeted radiotherapy.
Conclusion and Future Directions
The H-Gly-Gly-His-OH tripeptide, through its ATCUN motif, exemplifies the profound biological consequences that can arise from the precise coordination of a metal ion by a simple peptide sequence. Its ability to bind copper with high affinity and modulate its redox activity underpins a diverse array of biological functions, from the potentially detrimental generation of oxidative stress to the therapeutically valuable cleavage of DNA. For researchers in biochemistry, medicine, and drug development, a thorough understanding of the ATCUN motif's properties is crucial for both elucidating its role in health and disease and for harnessing its potential in the design of novel diagnostic and therapeutic agents.
Future research will likely focus on the fine-tuning of the ATCUN motif's activity by modifying the peptide sequence to enhance its stability, targeting specificity, and desired biological effect. The continued exploration of this fundamental bioinorganic system promises to yield further insights into the intricate roles of metals in biology and to pave the way for innovative solutions to pressing biomedical challenges.
References
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Jin, Y., & Cowan, J. A. (2005). DNA Cleavage by Copper−ATCUN Complexes. Factors Influencing Cleavage Mechanism and Linearization of dsDNA. Journal of the American Chemical Society, 127(23), 8408–8415. [Link]
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Jin, Y., & Cowan, J. A. (2005). DNA cleavage by copper-ATCUN complexes. Factors influencing cleavage mechanism and linearization of dsDNA. PubMed. [Link]
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Esmieu, C., et al. (2022). Sequence–Activity Relationship of ATCUN Peptides in the Context of Alzheimer's Disease. Molecules, 27(22), 7906. [Link]
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Wang, Y., et al. (2016). Tripeptide GGH as the Inhibitor of Copper-Amyloid-β-Mediated Redox Reaction and Toxicity. ACS Chemical Neuroscience, 7(9), 1255–1263. [Link]
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H-Gly-His-OH. (n.d.). Good Buy SHOP. [Link]
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The amino terminal copper and nickel binding (ATCUN) motif. (n.d.). ResearchGate. [Link]
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DNA Cleavage by Copper−ATCUN Complexes. Factors Influencing Cleavage Mechanism and Linearization of dsDNA. (2005). ACS Publications. [Link]
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Klukan, D., et al. (2023). Direct Competition of ATCUN Peptides with Human Serum Albumin for Copper(II) Ions Determined by LC-ICP MS. ACS Omega, 8(37), 33833–33840. [Link]
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Human serum albumin coordinates Cu(II) at its N-terminal binding site with 1 pM affinity. (2025). ScienceDirect. [Link]
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Improved bioactivity of antimicrobial peptides by addition of amino-terminal copper and nickel (ATCUN) binding motifs. (2014). PubMed. [Link]
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DNA Cleavage Study Using Copper (II)-GlyAibHis: A Tripeptide Complex Based on ATCUN Peptide Motifs. (2008). Bentham Science. [Link]
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Schematic Representations of Designed M-ATCUN Derivatives in Varous Applications. (n.d.). ResearchGate. [Link]
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Jin, Y., Cowan, J. A. (2005). “DNA cleavage by copper-ATCUN complexes. Factors influencing cleavage mechanism and linearization of dsDNA”, J Am Chem Soc., 8408-8415. Science and Education Publishing. [Link]
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Sequence–Activity Relationship of ATCUN Peptides in the Context of Alzheimer's Disease. (2025). ResearchGate. [Link]
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Direct Competition of ATCUN Peptides with Human Serum Albumin for Copper(II) Ions Determined by LC-ICP MS. (2023). ACS Omega. [Link]
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Phosphorylation Impacts Cu(II) Binding by ATCUN Motifs. (2021). ACS Publications. [Link]
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Applications of the ATCUN motif. (n.d.). ResearchGate. [Link]
-
Improved Bioactivity of Antimicrobial Peptides by Addition of Amino-Terminal Copper and Nickel (ATCUN) Binding Motifs. (2025). ResearchGate. [Link]
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Phosphorylation Impacts Cu(II) Binding by ATCUN Motifs. (2021). ACS Inorganic Chemistry. [Link]
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Sequence–Activity Relationship of ATCUN Peptides in the Context of Alzheimer's Disease. (2022). MDPI. [Link]
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Activity and Synergy of Cu-ATCUN Antimicrobial Peptides. (2022). PMC. [Link]
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Enhanced stability of Cu2+–ATCUN complexes under physiologically relevant conditions by insertion of structurally bulky and hydrophobic amino acid residues into the ATCUN motif. (n.d.). Dalton Transactions. [Link]
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Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction. (2022). MDPI. [Link]
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Fluorescent Peptides Sequester Redox Copper to Mitigate Oxidative Stress, Amyloid Toxicity, and Neuroinflammation. (n.d.). PMC. [Link]
-
Improved Bioactivity of Antimicrobial Peptides by Addition of Amino-Terminal Copper and Nickel (ATCUN) Binding Motifs. (2014). PMC. [Link]
-
A luminescent ATCUN peptide variant with enhanced properties for copper(II) sensing in biological media. (2025). ResearchGate. [Link]
-
Oxidase Reactivity of CuII Bound to N-Truncated Aβ Peptides Promoted by Dopamine. (n.d.). PMC. [Link]
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Copper Homeostasis and Neurodegenerative Disorders (Alzheimer's, Prion, and Parkinson's Diseases and Amyotrophic Lateral Sclerosis). (2006). ACS Publications. [Link]
-
Impact of N-heteroaromatic N-termini in Cu(II) ATCUN metallopeptides on their biorelevant redox activity. (2022). RSC Publishing. [Link]
-
Reactive oxygen generation by minimal copper binding peptide motifs. (2025). bioRxiv. [Link]
-
X-ray and solution structures of Cu(II) GHK and Cu(II) DAHK complexes : influence on their redox properties. (n.d.). ResearchGate. [Link]
-
Intermediate CuIIATCUN Species Reacts With Biomolecules Within Time Windows of Biological Processes. (2025). PMC. [Link]
-
H-Gly-Gly-His-Gly-OH peptide GGHG for Life Science Research. (n.d.). Mol Scientific. [Link]
-
ATCUN-like metal-binding motifs in proteins: identification and characterization by crystal structure and sequence analysis. (2005). PubMed. [Link]
-
Cu-binding GGH peptide-containing-membrane-catalyzed generation of superoxide in the presence of tyramine. (n.d.). ResearchGate. [Link]
-
Glycine–glycine–histidine (Gly–Gly–His, GGH) monolayer on a gold... (n.d.). ResearchGate. [Link]
-
GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration. (n.d.). Hindawi. [Link]
-
Copper peptide GHK-Cu. (n.d.). Wikipedia. [Link]
-
Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (2022). Digital CSIC. [Link]
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